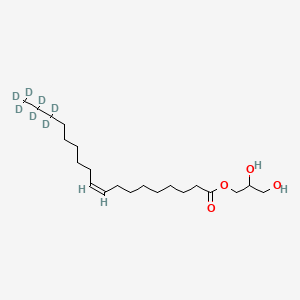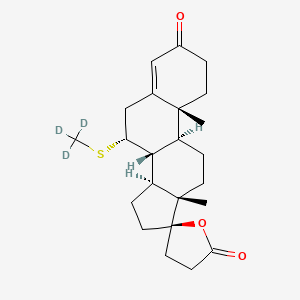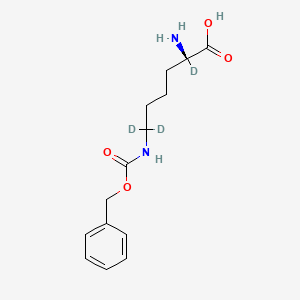
H-Lys(Z)-OH-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(Z)-OH-d3: is a deuterated derivative of N6-carbobenzyloxy-L-lysine, a lysine derivative. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein interactions due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-OH-d3 typically involves the incorporation of deuterium into the lysine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the compound can be synthesized by reacting N6-carbobenzyloxy-L-lysine with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process often includes steps such as deuterium exchange reactions, chromatography, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: H-Lys(Z)-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
H-Lys(Z)-OH-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a standard in mass spectrometry.
Biology: Employed in studies of protein structure and function, as well as in metabolic labeling experiments.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of lysine-containing compounds.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of H-Lys(Z)-OH-d3 involves its incorporation into proteins and peptides, where it can influence their structure and function. The deuterium atoms in the compound can affect the vibrational frequencies of chemical bonds, leading to changes in the stability and reactivity of the molecules. This property is particularly useful in studies of enzyme mechanisms and protein-ligand interactions.
類似化合物との比較
N6-Carbobenzyloxy-L-lysine (H-Lys(Z)-OH): The non-deuterated form of H-Lys(Z)-OH-d3.
N6-Carbobenzyloxy-L-lysine methyl ester (H-Lys(Z)-OMe): A methyl ester derivative of lysine.
N6-Carbobenzyloxy-L-lysine N-hydroxysuccinimide ester (H-Lys(Z)-OSu): An activated ester used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of the compound in metabolic studies and enhances the stability of the molecule in certain chemical reactions. This makes this compound a valuable tool in various scientific disciplines.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
283.34 g/mol |
IUPAC名 |
(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D |
InChIキー |
CKGCFBNYQJDIGS-PAUCBHALSA-N |
異性体SMILES |
[2H][C@](CCCC([2H])([2H])NC(=O)OCC1=CC=CC=C1)(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


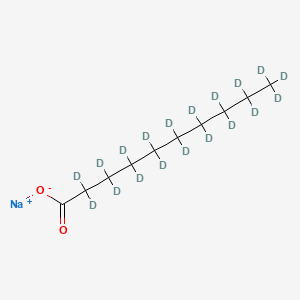
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
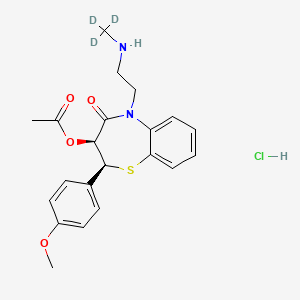




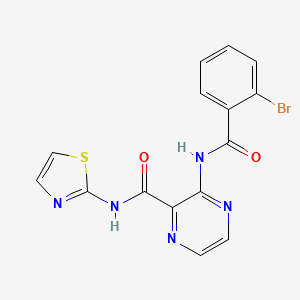
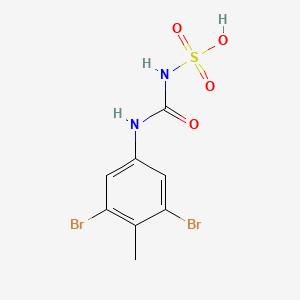

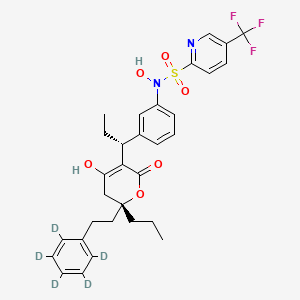
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
